Tert-butyl N-[2-hydroxy-3-(4-methylpiperidin-1-YL)propyl]carbamate
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Overview
Description
Tert-butyl N-[2-hydroxy-3-(4-methylpiperidin-1-YL)propyl]carbamate is a protected amine . It has been found to have moderate protective activity in astrocytes stimulated with Amyloid Beta 1-42 and in a Scopolamine Model .
Synthesis Analysis
The synthesis of this compound involves the condensation of N-(3-Aminopropyl)-2-pipecoline with 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic acid, which is the BOC-protected form of 5-amino salicylic acid .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a tert-butyl group, a carbamate group, and a 4-methylpiperidin-1-YL group .Chemical Reactions Analysis
This compound can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .Scientific Research Applications
Intermediate for Synthesis of Bioactive Compounds
The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is highlighted as a significant intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its importance in the synthesis of bioactive compounds with potential applications in medicinal chemistry (Ober et al., 2004).
Synthesis of Insecticide Analogues
Research on tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate led to the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid, showcasing the compound's role in developing novel insecticidal agents (Brackmann et al., 2005).
Organic Synthesis Building Blocks
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been described as the first class of N-(Boc) nitrone equivalents, illustrating their utility as building blocks in organic synthesis for the generation of N-(Boc)hydroxylamines (Guinchard et al., 2005).
Chemoselective Transformation of Protecting Groups
The N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate), derived from tert-butyl N-[2-hydroxy-3-(4-methylpiperidin-1-YL)propyl]carbamate, has been used for the chemoselective transformation of amino protecting groups, highlighting its versatility in synthetic organic chemistry (Sakaitani & Ohfune, 1990).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as β-secretase and acetylcholinesterase .
Mode of Action
It has been suggested that similar compounds can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the aggregation of the amyloid beta peptide (aβ) and the formation of fibrils (faβ) from aβ1-42 .
Biochemical Pathways
Inhibition of β-secretase and acetylcholinesterase can impact the amyloidogenic pathway, leading to a decrease in the formation of amyloid plaques, which are associated with neurodegenerative diseases .
Result of Action
Similar compounds have been found to prevent the aggregation of the amyloid beta peptide (aβ) and the formation of fibrils (faβ) from aβ1-42 .
Biochemical Analysis
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 308 °C and a flash point of 140 °C , indicating its stability under certain conditions.
Properties
IUPAC Name |
tert-butyl N-[2-hydroxy-3-(4-methylpiperidin-1-yl)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-11-5-7-16(8-6-11)10-12(17)9-15-13(18)19-14(2,3)4/h11-12,17H,5-10H2,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDRGQDLZDTDQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(CNC(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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